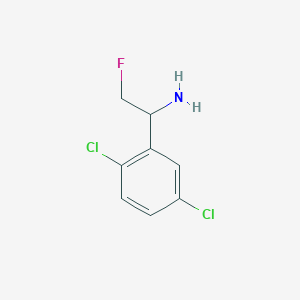
2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropylamine with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 2-(3-azidopropyl)-5-methyl-1,3,4-thiadiazole, 2-(3-mercaptopropyl)-5-methyl-1,3,4-thiadiazole, and others.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or amines.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of cell growth or induction of cell death. The exact molecular targets and pathways involved are subjects of ongoing research.
Pesticidal Activity: It may interfere with essential biological processes in pests, such as neurotransmission or energy metabolism, leading to their death.
Comparaison Avec Des Composés Similaires
2-(3-Chloropropyl)-1,3,4-thiadiazole: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,3,4-thiadiazole: Lacks the 3-chloropropyl group.
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with an ethyl group instead of a methyl group at the 5-position.
Uniqueness: 2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the 3-chloropropyl and 5-methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups may provide a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets or materials.
Propriétés
Formule moléculaire |
C6H9ClN2S |
|---|---|
Poids moléculaire |
176.67 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H9ClN2S/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3 |
Clé InChI |
ZPFABYKPXIFMKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


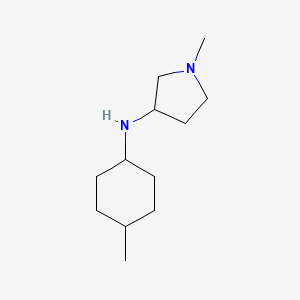
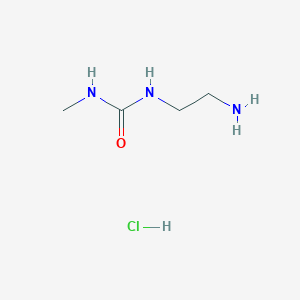
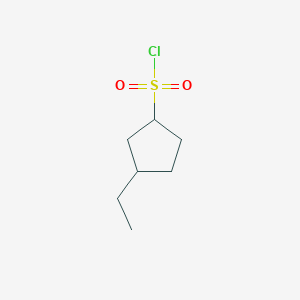
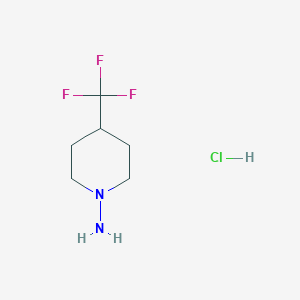
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-4-chlorobutan-1-one](/img/structure/B13238266.png)
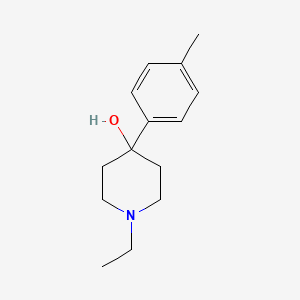
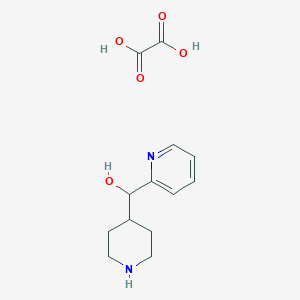
amine](/img/structure/B13238297.png)


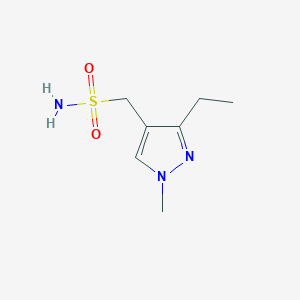
amine](/img/structure/B13238325.png)
